Dibutyl malate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibutyl 2-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c1-3-5-7-16-11(14)9-10(13)12(15)17-8-6-4-2/h10,13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSCSYLDRHAHOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862703 | |
| Record name | (+/-)-Dibutyl malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6280-99-5, 1587-18-4, 2385-79-7 | |
| Record name | 1,4-Dibutyl 2-hydroxybutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malic acid, dibutyl ester | |
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| Record name | ENT-337 | |
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| Record name | Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | (+/-)-Dibutyl malate | |
| Source | EPA DSSTox | |
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| Record name | Dibutyl (±)-malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.896 | |
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| Record name | Dibutyl malate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031696 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Historical Context and Evolution of Dibutyl Maleate Research
The journey of dibutyl maleate (B1232345) in chemical research is intrinsically linked to the broader advancements in organic chemistry, particularly in the field of ester synthesis and characterization. Initial investigations into malate (B86768) esters were primarily focused on understanding their fundamental chemical behaviors and their potential as intermediates in various organic syntheses. The industrial synthesis of DBM is typically achieved through the esterification of maleic anhydride (B1165640) and n-butanol, a process that has seen considerable research to optimize catalysts and reaction conditions. guidechem.comresearchgate.net
Early research was heavily influenced by the need for effective plasticizers for polymers like polyvinyl chloride (PVC) and in copolymer applications with vinyl acetate (B1210297). atamankimya.comontosight.ai The development of esterification methodologies and various catalytic systems has been a significant area of study, with a focus on improving yield and purity. Over the years, the scope of DBM research has expanded beyond its initial applications, venturing into its use as a comonomer in emulsion polymerization for paints and adhesives, and as an intermediate in the synthesis of other valuable chemicals. atamankimya.comcelanese.com
Significance of Dibutyl Maleate in Contemporary Chemical Science
Dibutyl maleate's importance in modern chemical science stems from its versatile reactivity and its ability to impart desirable properties to a wide range of materials. Its applications have expanded significantly, solidifying its role as a key building block in various chemical processes.
A primary application of DBM is as a comonomer in the production of polymers. It is frequently copolymerized with monomers such as vinyl acetate (B1210297), vinyl chloride, and various acrylates. guidechem.comatamankimya.commultichemexports.com This copolymerization is crucial for producing materials with enhanced flexibility, water resistance, and adhesion, which are highly sought after in the manufacturing of paints, coatings, and adhesives. mordorintelligence.commarketresearch.com For instance, incorporating DBM into polyvinyl acetate latex films has been shown to increase their hydrophobicity and water resistance. atamankimya.com
Beyond polymerization, DBM serves as a valuable intermediate in organic synthesis. Its double bond allows for addition reactions, such as the Diels-Alder reaction, where it acts as a dienophile. celanese.com Hydrogenation of DBM can yield derivatives of succinic acid, which are important intermediates in various fields of organic chemistry. celanese.com Furthermore, DBM is utilized in the synthesis of sulfosuccinates, which are powerful wetting agents used in detergents and paints. atamankimya.comthegoodscentscompany.com The compound also finds application as a plasticizer, enhancing the flexibility and durability of various plastics. atamankimya.commultichemexports.com
Recent research has also explored the use of DBM in the development of polyaspartic esters through the Michael addition reaction with amines. wikipedia.org These esters are then used in high-performance coatings, adhesives, and sealants. wikipedia.org
Current Research Landscape and Knowledge Gaps for Dibutyl Maleate
Catalytic Esterification of Maleic Anhydride (B1165640) with Butanols
The esterification of maleic anhydride with butanol is a cornerstone of dibutyl maleate production. The efficiency and yield of this reaction are heavily influenced by the choice of catalyst. Homogeneous acidic catalysts are frequently utilized to drive this reaction forward.
A range of homogeneous acidic catalysts have been investigated for their efficacy in synthesizing dibutyl maleate. These catalysts, being in the same phase as the reactants, offer excellent contact and can lead to high reaction rates. The following sections detail the use of specific homogeneous acidic catalysts in this process.
P-Toluenesulfonic acid (p-TSA) is a widely used catalyst for the synthesis of dibutyl maleate. Research has shown that it is an effective catalyst, capable of producing high yields of the desired ester. researchgate.netjsu.edu.cn In one study, a yield of 95.6% was achieved when using a molar ratio of maleic anhydride to n-butanol to p-toluenesulfonic acid of 1:4:0.16. The reaction was conducted under reflux with water segregation for 70 minutes. researchgate.netjsu.edu.cn Another synthesis method involves dissolving maleic anhydride in n-butanol with p-toluenesulfonic acid and refluxing the solution for 16 hours while removing the water formed. prepchem.com
A study utilizing a polyaniline-supported p-toluenesulfonic acid (PTSA/PANI) catalyst demonstrated a maleic anhydride conversion of 96.23%. The optimal conditions were found to be a molar ratio of n-butanol to maleic anhydride of 3.33:1, a catalyst content of 3.81% by weight, a reaction temperature at or below 130°C, and a reaction time of 3 hours. researchgate.net
Table 1: Synthesis of Dibutyl Maleate using p-Toluenesulfonic Acid Catalysis
| Catalyst | Molar Ratio (Maleic Anhydride:n-Butanol:Catalyst) | Reaction Time | Yield/Conversion |
|---|---|---|---|
| p-Toluenesulfonic Acid | 1:4:0.16 | 70 minutes | 95.6% Yield |
Sulfuric acid is another common homogeneous catalyst for the esterification of maleic anhydride with butanol. pan.pl It is known for its strong acidic nature, which effectively catalyzes the reaction. isites.info However, its use can lead to side reactions and challenges in purification, along with equipment corrosion. google.com Kinetic studies have been performed to compare its activity against other catalysts, revealing its effectiveness in promoting the reaction. pan.plicm.edu.pl The esterification process involves the protonation of the carbonyl oxygen of maleic anhydride by the acid catalyst, which increases its electrophilicity. smolecule.com
Ferric chloride hexahydrate has been investigated as a catalyst in the synthesis of dibutyl maleate. researchgate.netjsu.edu.cn Comparative studies have been conducted to evaluate its catalytic activity against other acids like p-toluenesulfonic acid and sulfuric acid. researchgate.netjsu.edu.cn While specific yield data for dibutyl maleate synthesis using this catalyst is not detailed in the provided results, its inclusion in comparative studies suggests its relevance as a potential catalyst for this esterification.
Ammonium (B1175870) ferric sulfate (B86663) dodecahydrate is another catalyst that has been compared for its activity in the synthesis of dibutyl maleate. researchgate.netjsu.edu.cn In biochemical contexts, ammonium ferric sulfate is known to act as a catalyst for generating free radicals. sigmaaldrich.cn Its catalytic performance in the esterification of maleic anhydride has been evaluated alongside other acidic catalysts. researchgate.netjsu.edu.cn
Phosphotungstic acid has been identified as a highly active and selective catalyst for the esterification of maleic anhydride with butanols. pan.plicm.edu.plresearcher.life Kinetic investigations have shown it to be the most active among a group of tested catalysts, including sulfuric acid. pan.plicm.edu.plresearcher.life This heteropoly acid is also considered less toxic than mineral acids. pan.pl The reaction kinetics in the presence of phosphotungstic acid have been studied over a temperature range of 383–413 K with initial molar ratios of alcohol to acid ranging from 2.2:1 to 5:1. pan.plicm.edu.plresearcher.life
Table 2: Comparison of Homogeneous Acidic Catalysts in Dibutyl Maleate Synthesis
| Catalyst | Key Research Findings |
|---|---|
| p-Toluenesulfonic Acid | Achieved a 95.6% yield under specific conditions. researchgate.netjsu.edu.cn A supported version showed 96.23% conversion. researchgate.net |
| Sulfuric Acid | A common and effective, though corrosive, catalyst. pan.plisites.infogoogle.com |
| Ferric Chloride Hexahydrate | Its catalytic activity has been compared to other standard acid catalysts. researchgate.netjsu.edu.cn |
| Ammonium Ferric Sulfate Dodecahydrate | Evaluated for its catalytic performance in this specific esterification. researchgate.netjsu.edu.cn |
| Phosphotungstic Acid | Found to be the most active catalyst in comparative kinetic studies. pan.plicm.edu.plresearcher.life |
Heterogeneous Acidic Catalysts in Dibutyl Maleate Synthesis
Heterogeneous catalysts offer advantages over their homogeneous counterparts, primarily in their ease of separation from the reaction mixture and potential for reuse. iich.gliwice.pl This simplifies the purification process and can reduce waste.
Ion Exchange Resins (e.g., Dowex 50WX8, Indion-170, Amberlyst-36, Amberlyst-15, Amberlite IRA 120)
Various ion exchange resins have been effectively employed as catalysts in the synthesis of dibutyl maleate. These solid acid catalysts provide active sites for the esterification reaction while being easily filtered out post-reaction.
Dowex 50WX8: This heterogeneous catalyst has shown high activity in the synthesis of dibutyl maleate. pan.pl However, its thermal stability may be a concern at temperatures exceeding 393 K. pan.pl Kinetic studies have been performed using Dowex 50WX8 in the temperature range of 383–413 K with an initial molar ratio of alcohol to maleic anhydride of 2.2-5:1. pan.pl
Indion-170 and Amberlyst-15: The efficacy of several heterogeneous catalysts, including Indion-170 and Amberlyst-15, has been studied for the esterification of maleic acid with ethanol, a similar reaction. researchgate.net In the synthesis of dibutyl maleate, Amberlyst-15 has been used in both conventional and ultrasound-assisted methods. researchgate.net The use of ultrasound was found to reduce the reaction time significantly. researchgate.net One study on the esterification of maleic acid with butanol using Amberlyst-15 reported an activation energy of 71.5 kcal/mol. ias.ac.in Another investigation using Amberlyst-15 with ultrasound assistance determined the activation energy to be 14.64 kJ/mol. researchgate.net
Amberlyst-36: In the esterification of malic acid with butanol, Amberlyst 36 Dry was found to provide an optimal balance between conversion and selectivity for the desired dibutyl malate (B86768), minimizing the formation of byproducts like esters of fumaric and maleic acids. finechem-mirea.ru
Amberlite IRA 120: The effectiveness of Amberlite IRA 120 has been noted in the esterification of maleic acid with ethanol, indicating its potential applicability for dibutyl maleate synthesis. researchgate.net
The following table summarizes the performance of various ion exchange resins in esterification reactions relevant to dibutyl maleate synthesis.
| Catalyst | Reactants | Key Findings | Reference |
| Dowex 50WX8 | Maleic anhydride and butanols | High activity, but potential thermal stability issues above 393 K. | pan.pl |
| Amberlyst-15 | Maleic acid and butanol | Pseudo-first order reaction, high activation energy (299 kJ/mol) in one study. Used in conventional and ultrasound-assisted synthesis. | pan.plresearchgate.net |
| Amberlyst-15 | Maleic acid and n-butanol | Activation energy of 71.5 kcal/mol. | ias.ac.in |
| Amberlyst-15 | Maleic acid and n-butanol (ultrasound) | Activation energy of 14.64 kJ/mol. | researchgate.net |
| Amberlyst-36 Dry | Malic acid and butanol | Optimal for high purity dibutyl malate with maximum yield. | finechem-mirea.ru |
| Indion-170, Amberlite IRA 120 | Maleic acid and ethanol | Effective catalysts for the reaction. | researchgate.net |
Solid Superacid Catalysts (e.g., SO42-/Fe2O3)
Solid superacid catalysts, such as sulfated iron oxide (SO42-/Fe2O3), have been investigated for the synthesis of dibutyl maleate. These catalysts are known for their strong acidic properties. In a study utilizing SO42-/Fe2O3 prepared from ferrous sulfate, the optimal conditions for the synthesis were found to be a catalyst dosage of 2.0% of the reactant mass, a molar ratio of alcohol to acid of 3.5:1, a reaction temperature of 120°C, and a reaction time of 3 hours. dpi-journals.com Under these conditions, an esterification rate of 90% was achieved. dpi-journals.com The infrared spectroscopy confirmed the formation of dibutyl maleate. dpi-journals.com
Non-Catalytic Synthesis Routes and Mechanistic Considerations
While catalytic routes are generally preferred for efficiency, the esterification of maleic anhydride with butanol can also proceed without a catalyst, albeit at a much slower rate. iich.gliwice.pl The non-catalytic reaction of monobutyl maleate with butan-1-ol has been determined to follow third-order kinetics. pan.pl Due to the slow nature of the non-catalytic second step of the esterification, achieving high conversion of the monoester requires significantly longer reaction times or more extreme conditions compared to catalyzed processes. iich.gliwice.pl For industrial applications, non-catalytic processes are generally not considered practical due to the unrealistic column volumes and residence times required for high conversion. iich.gliwice.pl
Reaction Kinetics and Mechanistic Pathways of Dibutyl Maleate Formation
The synthesis of dibutyl maleate from maleic anhydride and butanol is a two-step process. iich.gliwice.plpan.pl
Monoester Formation: The first step is the rapid and essentially complete reaction of maleic anhydride with one molecule of butanol to form monobutyl maleate. pan.pl
Diester Formation: The second step is the slower, reversible esterification of monobutyl maleate with a second molecule of butanol to yield dibutyl maleate and water. iich.gliwice.plpan.pl
Due to the rapid nature of the first step, kinetic studies typically focus on the second, rate-determining step. iich.gliwice.plpan.pl The reaction is generally carried out with continuous removal of water to shift the equilibrium towards the product side and prevent the reverse hydrolysis reaction. iich.gliwice.plpan.pl
Kinetic investigations have shown that the reaction order can vary depending on the catalyst and conditions. For instance, in the presence of certain acidic catalysts like sulfuric acid and phosphotungstic acid, the reaction kinetics appeared to be second order with respect to both the acid and the alcohol. pan.pl In contrast, the non-catalytic reaction was found to be third order. pan.pl
The catalytic mechanism generally involves the protonation of the carbonyl oxygen of the carboxylic acid (or its monoester) by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. For heterogeneous catalysts like ion exchange resins, the reaction is believed to occur on the active acid sites within the resin's pores. The Eley-Rideal and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models are often used to describe the kinetics of such heterogeneous catalytic reactions. researchgate.netresearchgate.net For example, one study found that the Eley-Rideal model best suited the experimental data for the Amberlyst-15 catalyzed synthesis of dibutyl maleate. researchgate.net Another study using the same catalyst under ultrasound conditions found the LHHW model to be the best fit. researchgate.net
Two-Stage Esterification Process
The synthesis of dibutyl maleate from maleic anhydride and butanol is a two-stage process. iich.gliwice.pl The initial reaction involves the rapid and virtually irreversible formation of monobutyl maleate. iich.gliwice.plpan.pl This is followed by a second, slower, and reversible esterification of the monobutyl maleate to yield dibutyl maleate. iich.gliwice.plpan.pl Due to the slow nature of the second stage, it is the focus of kinetic studies. iich.gliwice.pl
Monoester Formation Kinetics
The first stage of the reaction, the formation of monobutyl maleate, is a rapid and essentially complete reaction. pan.pl This step proceeds quickly without the need for a catalyst. google.com The reaction involves the opening of the maleic anhydride ring by a butanol molecule.
Impact of Molar Ratios on Reaction Efficiency
The molar ratio of butanol to maleic anhydride is a critical parameter in the synthesis of dibutyl maleate. An excess of butanol is typically used to shift the reaction equilibrium towards the formation of the diester. ias.ac.in
Kinetic studies have been performed with initial molar ratios of alcohol to maleic anhydride ranging from 2.2:1 to 5.0:1. iich.gliwice.plpan.pl One study achieved a high yield of 95.6% with a molar ratio of maleic anhydride to n-butyl alcohol of 1:4. researchgate.netjsu.edu.cn In another instance, a molar ratio of alcohol to acid of 3.5:1 was identified as a preferable condition. dpi-journals.com Research on poly(vinyl chloride) grafted with dibutyl maleate found an optimal alkyd mole ratio of 2.15 for an esterification rate of 91.07%. plaschina.com.cn
The following table summarizes the findings on molar ratios from various studies:
| Molar Ratio (Maleic Anhydride:Butanol) | Catalyst | Temperature (°C) | Reaction Time | Yield/Conversion | Reference |
| 1:4 | p-toluene sulphonic acid | Reflux | 70 min | 95.6% | researchgate.netjsu.edu.cn |
| 1:3.5 | SO42-/Fe2O3 solid acid | 120 | 3 h | 90% | dpi-journals.com |
| 1:3.14 (acid to alcohol) | Amberlyst-15 | 77.19 | 60 min | 64.77% (predicted) | researchgate.net |
| 1:3 (acid to alcohol) | Amberlyst-15 | 70 | 60 min | 62.6% | researchgate.netresearchgate.net |
| 1:2.2 to 1:5 | Various acidic catalysts | 110-140 | - | - | pan.pl |
Influence of Temperature on Reaction Rate and Yield
Temperature plays a significant role in the esterification reaction, influencing both the reaction rate and the final yield. The reaction is typically conducted at elevated temperatures to accelerate the conversion of reactants to products.
Kinetic experiments have been carried out in a temperature range of 383-433 K (110-160°C). iich.gliwice.pl The effect of temperature on the reaction rate is well-described by the Arrhenius equation, which indicates that the rate constant increases with temperature. pan.plsid.ir Increasing the temperature generally leads to a higher rate of polymerization and conversion. sid.ir For example, one study noted that as the temperature increased to 90°C, the collisions between reactants increased, leading to high conversion. researchgate.net Another study conducted at 120°C reported an esterification rate of 90%. dpi-journals.com
The table below illustrates the effect of temperature on the reaction as reported in different studies:
| Temperature (°C) | Catalyst | Molar Ratio (MA:Butanol) | Reaction Time | Yield/Conversion | Reference |
| 120 | SO42-/Fe2O3 solid acid | 1:3.5 | 3 h | 90% | dpi-journals.com |
| 77.19 | Amberlyst-15 | 1:3.14 (acid to alcohol) | 60 min | 64.77% (predicted) | researchgate.net |
| 70 | Amberlyst-15 | 1:3 (acid to alcohol) | 60 min | 62.6% | researchgate.netresearchgate.net |
| 110-140 | Various acidic catalysts | 1:2.2 to 1:5 | - | - | pan.pl |
| Reflux | p-toluene sulphonic acid | 1:4 | 70 min | 95.6% | researchgate.netjsu.edu.cn |
Role of Continuous Water Removal in Enhancing Conversion
The esterification of monobutyl maleate to dibutyl maleate is a reversible reaction that produces water as a byproduct. iich.gliwice.pl To drive the reaction to completion and achieve high yields of the diester, it is essential to continuously remove the water from the reaction mixture. iich.gliwice.plpan.pl This is often accomplished by using a Dean-Stark apparatus or a similar water separator, where water is removed as an azeotrope with butanol. The removal of water shifts the equilibrium towards the product side, thereby increasing the conversion of the monoester to the diester. This technique is a standard practice in industrial settings to ensure high reaction completion. pan.pl
Advanced Synthetic Techniques for Dibutyl Maleate
Beyond the conventional two-stage esterification, research has explored advanced techniques to enhance the synthesis of dibutyl maleate. One such method is microwave-assisted synthesis. A study utilizing the heterogeneous catalyst Amberlyst-15 under microwave irradiation reported a reaction conversion of 62.6% in just 60 minutes. researchgate.netresearchgate.net This suggests that microwave heating can significantly accelerate the reaction compared to conventional heating methods.
Another advanced approach involves the use of solid acid catalysts, which offer advantages such as easier separation from the reaction mixture and potential for reuse. iich.gliwice.pl Catalysts like SO42-/Fe2O3 have been investigated, demonstrating high esterification rates. dpi-journals.com The use of reactive distillation, where the reaction and separation of products occur simultaneously in a single unit, has also been proposed. google.com This technique can improve conversion by continuously removing byproducts.
Microwave-Assisted Esterification
Microwave-assisted synthesis represents a significant advancement in the esterification process for producing Dibutyl Maleate. This method utilizes microwave energy to accelerate the reaction, often leading to substantially shorter reaction times and higher yields compared to conventional heating methods.
One approach involves the reaction of maleic anhydride and n-butanol in a microwave reactor. guidechem.com In a specific application, using the ionic liquid [HSO3-pmim]+[HSO4]- as a catalyst, a 99.36% yield of Dibutyl Maleate was achieved. guidechem.com The reaction was conducted at a microwave power of 600W for a duration of 15 minutes. guidechem.com This particular catalyst demonstrated high reusability, maintaining a yield of over 96% after being used seven times under microwave radiation. guidechem.com
Another documented microwave-assisted synthesis utilizes the heterogeneous catalyst Amberlyst-15. researchgate.netresearchgate.net This method achieved a reaction conversion of 62.6% in 60 minutes. researchgate.netresearchgate.net The optimized parameters for this reaction included a temperature of 70°C and a 1:3 molar ratio of acid to alcohol. researchgate.netresearchgate.net
Optimization Strategies for Dibutyl Maleate Yield
Optimizing reaction conditions is crucial for maximizing the yield and efficiency of Dibutyl Maleate synthesis. Key parameters that are frequently adjusted include the molar ratio of reactants, catalyst type and concentration, reaction temperature, and reaction time. dpi-journals.com The goal is to find the ideal combination of these factors that drives the equilibrium towards the formation of the desired diester product while minimizing side reactions and energy consumption. nih.gov
Response Surface Methodology
Response Surface Methodology (RSM) is a statistical technique used to model and optimize processes where a response of interest is influenced by several variables. researchgate.netnih.gov In the synthesis of Dibutyl Maleate, RSM has been effectively employed to determine the optimal conditions for microwave-assisted esterification using an Amberlyst-15 catalyst. researchgate.net
A study utilizing RSM analyzed the effects of acid to alcohol mole ratio, catalyst loading, and temperature on the reaction. researchgate.net The methodology predicted that the optimal conditions were a mole ratio of 1:3.14, a catalyst loading of 5.35% (w/w), and a temperature of 77.19°C. researchgate.net These conditions were predicted to yield a conversion of 64.77%. researchgate.net Experimental verification under similar conditions (1:3 mole ratio, 5.5% catalyst loading, 70°C) resulted in an actual conversion of 62.6%. researchgate.net
| Parameter | RSM Predicted Optimum | Experimental Optimum |
|---|---|---|
| Acid to Alcohol Mole Ratio | 1:3.14 | 1:3 |
| Catalyst Loading (% w/w) | 5.35% | 5.5% |
| Temperature (°C) | 77.19°C | 70°C |
| Predicted/Achieved Conversion | 64.77% | 62.6% |
Catalyst Dosage Optimization
The amount of catalyst used is a critical factor that directly influences the rate and yield of the esterification reaction. Optimizing the catalyst dosage is essential to ensure a high conversion rate without using an excessive, and potentially costly, amount of catalyst. Research has identified optimal dosages for various catalysts in the synthesis of Dibutyl Maleate.
For instance, when using a SO42-/Fe2O3 solid super acid catalyst, a dosage of 2.0% relative to the weight of the reactive materials was found to be preferable, leading to a 90% esterification rate. dpi-journals.com In a different system using a Zr(SO4)2/SiO2 catalyst, the optimal dosage was determined to be 6% of the mass of maleic anhydride, which resulted in a 98.5% esterification rate. guidechem.com For the heterogeneous catalyst Amberlyst-15, an optimal loading of 5.5% (w/w) was identified. researchgate.net Another study using naphthalenesulfonic acid methylal as a catalyst found the ideal range to be between 0.1% and 2.0% of the total weight of the reactants, achieving yields as high as 95.5–99.6%. google.com
| Catalyst | Optimal Dosage | Resulting Yield/Esterification Rate | Source |
|---|---|---|---|
| SO42-/Fe2O3 Solid Super Acid | 2.0% of reactive material | 90% | dpi-journals.com |
| Zr(SO4)2/SiO2 | 6% of maleic anhydride mass | 98.5% | guidechem.com |
| Amberlyst-15 | 5.5% (w/w) | 62.6% (Conversion) | researchgate.net |
| Naphthalenesulfonic acid methylal | 0.1-2.0% of total raw materials | 95.5-99.6% | google.com |
Reaction Time Optimization
Reaction time is another crucial parameter that must be optimized to ensure the reaction proceeds to completion while avoiding unnecessary energy expenditure and potential product degradation. The optimal reaction time is highly dependent on the specific methodology, particularly the catalyst and energy source used.
In conventional heating methods, a reaction time of 3 hours was found to be optimal when using a SO42-/Fe2O3 catalyst, yielding a 90% esterification rate. dpi-journals.com A similar conventional method with a Zr(SO4)2/SiO2 catalyst required 2.0 hours to achieve a 98.5% rate. guidechem.com The introduction of microwave-assisted synthesis has drastically reduced these times. For example, with an ionic liquid catalyst under microwave irradiation, the reaction time was only 15 minutes to reach a 99.36% yield. guidechem.com Using the solid acid catalyst Amberlyst-15, the microwave-assisted process was optimized to a reaction time of 60 minutes. researchgate.netresearchgate.net
| Catalyst/Method | Optimal Reaction Time | Resulting Yield/Esterification Rate | Source |
|---|---|---|---|
| SO42-/Fe2O3 (Conventional) | 3 hours | 90% | dpi-journals.com |
| Zr(SO4)2/SiO2 (Conventional) | 2.0 hours | 98.5% | guidechem.com |
| Ionic Liquid (Microwave) | 15 minutes | 99.36% | guidechem.com |
| Amberlyst-15 (Microwave) | 60 minutes | 62.6% (Conversion) | researchgate.netresearchgate.net |
Polymer Chemistry and Materials Science Applications
In the realm of polymer science, dibutyl maleate is primarily utilized as a comonomer and a reactive plasticizer. neuchem.commultichemexports.com Its participation in polymerization reactions, particularly emulsion polymerization, is a key application for producing materials with tailored characteristics for industries such as paints, coatings, and adhesives. atamanchemicals.comchemceed.comcelanese.com
Dibutyl maleate is frequently employed as a comonomer in emulsion polymerization, a process used to create stable aqueous dispersions of polymers, often called latexes. atamanchemicals.comatamankimya.com It is copolymerized with other monomers, most notably vinyl acetate and various acrylates, to produce resins with specific performance attributes. neuchem.comchemceed.comatamankimya.com
Dibutyl maleate is widely copolymerized with vinyl acetate (VAc) to create vinyl acetate-dibutyl maleate (VAc-DBM) copolymers. sid.irresearchgate.net These copolymers are significant in the formulation of adhesives and coatings. sid.irresearchgate.net The inclusion of DBM addresses the inherent brittleness of polyvinyl acetate (PVAc) homopolymers. sid.irspecialchem.com While dibutyl maleate exhibits a very low ability to homopolymerize, it readily copolymerizes with electron-rich monomers like vinyl acetate. sid.irresearchgate.net
The synthesis of these copolymers can be achieved through various methods, including free-radical polymerization in solution or bulk. acs.org Research has detailed the kinetics and synthesis parameters for this copolymerization. For instance, studies have been conducted using initiators like 2,2′-azobis(isobutyronitrile) (AIBN) in solvents such as chloroform (B151607) or benzene (B151609) at controlled temperatures. sid.iracs.org The reactivity ratios for the VAc-DBM pair have been calculated to understand the copolymer composition drift with conversion. researchgate.net
Table 1: Research Findings on Vinyl Acetate-Dibutyl Maleate (VAc-DBM) Copolymerization
| Study Focus | Polymerization Method | Key Findings | Reference(s) |
|---|---|---|---|
| Synthesis and Phase Behavior | Free-radical polymerization using AIBN initiator | Molecular weight of the resulting copolymer was influenced by the solvent used, ranging from 3,800 to 21,400 g/mol . | acs.org |
| Kinetic Study | Free radical copolymerization | The activation energy for the copolymerization was calculated to be 41.2 kJ/mol in a temperature range of 42.5 to 67.5 °C. | sid.ir |
Dibutyl maleate also serves as a comonomer in acrylic emulsion polymerization. atamanchemicals.comchemceed.com It is incorporated into acrylic polymer chains to produce binders for paints and adhesives. atamanchemicals.comcelanese.com In these applications, DBM functions as an internal plasticizer, enhancing the properties of the final product. multichemexports.com The copolymerization with acrylic monomers allows for the creation of flexible polymers suitable for various coatings and adhesive systems. multichemexports.com For example, its use in acrylic adhesives improves flexibility and tackiness. multichemexports.com
The primary reason for incorporating dibutyl maleate into polymer structures is to modify the physical and chemical properties of the resulting material. It is particularly valued for its ability to impart flexibility and improve stability. neuchem.comspecialchem.com
One of the most significant functions of dibutyl maleate in polymer science is to enhance the flexibility of polymer films. neuchem.comatamankimya.com When copolymerized with monomers like vinyl acetate or acrylates, DBM acts as an internal plasticizer, effectively reducing the hardness and brittleness of the polymer. atamanchemicals.comspecialchem.com This plasticizing effect is attributed to the long butyl groups on the DBM molecule, which increase the free volume within the polymer matrix, thereby lowering the glass transition temperature (Tg) and the minimum film forming temperature (MFFT). specialchem.comresearchgate.net The result is a softer, more pliable material suitable for applications requiring flexibility, such as adhesives, sealants, and coatings on non-rigid substrates. neuchem.commultichemexports.com
Dibutyl maleate is known to improve the hydrolytic stability of the final polymer films. specialchem.com Polyvinyl acetate, for example, has inherently poor water resistance and is susceptible to hydrolysis, especially under alkaline conditions. ntu.edu.sg By incorporating a hydrophobic comonomer like dibutyl maleate, the water resistance of the copolymer is enhanced. atamanchemicals.comatamankimya.comresearchgate.net The bulky, non-polar butyl groups help to shield the more susceptible ester linkages of the vinyl acetate units from water, thus slowing the rate of hydrolysis. researchgate.netntu.edu.sg This improved stability against water and alkali is crucial for durable applications like exterior paints and coatings for cement-based substrates. researchgate.netntu.edu.sg
Table 2: List of Chemical Compounds
| Compound Name | Abbreviation / Other Names |
|---|---|
| Dibutyl maleate | DBM, Maleic acid dibutyl ester |
| Vinyl acetate | VAc |
| Polyvinyl acetate | PVAc |
| 2,2′-azobis(isobutyronitrile) | AIBN |
| Chloroform | - |
| Benzene | - |
| Dioctyl maleate | DOM |
| Ethylene | - |
| Butyl acrylate | - |
| 2-ethylhexyl acrylate | - |
| Dibutyl fumarate (B1241708) | - |
| Dioctyl maleate | - |
| Ammonium persulfate | - |
| Polyvinyl alcohol | - |
| Sodium bicarbonate | - |
Modification of Polymer Properties
Lowering Glass Transition Temperature (T_g) and Minimum Film Forming Temperature (MFFT)
Dibutyl maleate is widely utilized as a comonomer in the emulsion polymerization of various polymers, such as vinyl and acrylic resins, to modify their physical properties. atamankimya.comgoogle.com One of its key functions in this role is to act as an internal plasticizer, which reduces the glass transition temperature (T_g) and the minimum film forming temperature (MFFT) of the resulting polymer. wikipedia.org The T_g is a critical property of a polymer, representing the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. The MFFT is the lowest temperature at which a latex or emulsion polymer will form a continuous film.
By incorporating dibutyl maleate into the polymer chain, the intermolecular forces between the polymer chains are reduced, which increases their mobility and, consequently, lowers the T_g. wikipedia.org This modification is crucial for applications like paints and adhesives, where flexibility and the ability to form a continuous film at ambient temperatures are essential. For instance, in polyvinyl acetate (PVAc) emulsions, copolymerization with DBM leads to a decrease in both T_g and MFFT, with the effect being more pronounced at higher DBM concentrations. atamanchemicals.compan.pl This internal plasticization is permanent as the DBM is chemically bonded into the polymer backbone, preventing the migration issues that can occur with external plasticizers. google.com
The reduction in T_g and MFFT by DBM enhances the flexibility and reduces the brittleness of the final polymer films. wikipedia.org Research has shown that the use of maleic acid diesters like DBM as comonomers in vinyl acetate polymerization improves the film properties of the resulting poly(vinyl acetate) emulsion polymer. atamanchemicals.com The plasticizing effects of these maleic acid diesters on PVAc have been confirmed by measurements of MFFT and T_g. atamanchemicals.com
Table 1: Effect of Dibutyl Maleate (DBM) on Polymer Properties
| Property | Effect of DBM Incorporation | Rationale |
| Glass Transition Temperature (T_g) | Decreases | Acts as an internal plasticizer, increasing polymer chain mobility. wikipedia.orggoogle.com |
| Minimum Film Forming Temperature (MFFT) | Decreases | Lower T_g allows for film formation at lower temperatures. wikipedia.orgatamanchemicals.com |
| Film Flexibility | Increases | Reduced brittleness due to lower T_g. wikipedia.org |
| Hardness | Reduces | Softer polymer due to increased chain flexibility. atamanchemicals.com |
Polyaspartic Technology and Michael Addition Reactions
A significant application of dibutyl maleate is in the field of polyaspartic technology. wikipedia.orgatamanchemicals.com This technology involves the reaction of a dialkyl maleate, such as dibutyl maleate, with a primary amine in a Michael addition reaction. atamanchemicals.comturboliner.com This reaction converts the primary amine into a secondary amine and introduces bulky ester groups, resulting in the formation of a polyaspartic ester. turboliner.com
The Michael addition of amines to the activated double bond of dibutyl maleate is a key step in creating these sterically hindered secondary amines. turboliner.com These resulting polyaspartic esters are then used as reactive components with aliphatic polyisocyanates to form high-performance polyurea coatings, adhesives, and sealants. wikipedia.orgatamanchemicals.com The steric hindrance around the secondary amine group slows down the reaction with isocyanates, which provides a longer pot life and allows for application with conventional methods like brushing or rolling, a significant advantage over rapidly curing pure polyureas. turboliner.com
The use of dibutyl maleate in this technology allows for the formulation of coatings with low to zero volatile organic compounds (VOCs), high solids content, and excellent durability, making them suitable for demanding applications such as corrosion protection on steel. turboliner.com
Organic Synthesis and Intermediate Chemical Production
Dibutyl maleate serves as a valuable intermediate in the synthesis of a range of other chemicals due to its reactive olefinic double bond and ester groups. silverfernchemical.comarpadis.com
Synthesis of Succinic Acid Derivatives
Dibutyl maleate is a suitable precursor for the production of various derivatives of succinic acid. atamanchemicals.comsilverfernchemical.comarpadis.com Through hydrogenation, the carbon-carbon double bond in dibutyl maleate can be saturated to yield dibutyl succinate (B1194679). celanese.comgoogle.com This succinate ester can then be used in further chemical syntheses.
Additionally, dibutyl maleate can undergo addition reactions to produce substituted succinic acid derivatives. For example, it can react with alcohols in the presence of a base to form alkoxy succinates. A specific example is the preparation of di-normal-butyl butyloxy succinate by treating dibutyl maleate with n-butyl alcohol and a catalytic amount of sodium butylate. google.com Hydrolysis of these succinate esters can then yield the corresponding succinic acid derivatives. google.com These derivatives are employed in many areas of organic chemistry. celanese.com
Precursor for Solvents and Industrial Intermediates
Dibutyl maleate is a starting material for the production of important industrial solvents and intermediates, namely tetrahydrofuran (B95107) (THF) and γ-butyrolactone (GBL). pan.pl
Similar to the production of THF, γ-butyrolactone (GBL) can also be synthesized from dibutyl maleate. pan.pl The process involves the vapor-phase hydrogenation of a dialkyl maleate, such as dibutyl maleate, over a suitable catalyst. google.com Depending on the reaction conditions and the catalyst used, the hydrogenation of the maleate ester can be controlled to selectively produce GBL along with 1,4-butanediol (B3395766) and THF. google.comgoogleapis.com The production of GBL often occurs as a co-product during the synthesis of BDO from maleate esters. google.com
Butane-1,4-diol Production
Dibutyl maleate serves as a significant intermediate in the chemical industry, particularly in the synthesis of valuable downstream products such as butane-1,4-diol. pan.pl The production of butane-1,4-diol from dialkyl maleates, including dibutyl maleate, is achieved through catalytic hydrogenation. google.comwipo.int This process typically involves the vapor-phase hydrogenation of the dialkyl maleate over a catalyst. google.com
The conversion is often conducted in multiple stages. A common route involves an initial hydrogenation step to convert the dialkyl maleate to the corresponding dialkyl succinate. google.comgoogle.comgoogle.com This intermediate is then further hydrogenated in a second stage to yield a mixture of butane-1,4-diol, with gamma-butyrolactone (B3396035) and tetrahydrofuran as potential co-products. google.comgoogle.comgoogleapis.com The specific conditions of the hydrogenolysis, such as temperature, pressure, and the choice of catalyst, determine the relative amounts of the final products. googleapis.com
Copper-based catalysts, particularly copper chromite or mixed copper-zinc oxides, are frequently employed for this transformation. google.comgoogle.com The process can be carried out in the vapor phase at temperatures ranging from approximately 150°C to 240°C and pressures between 25 and 75 bar. google.com In some process configurations, the reaction is maintained in a mixed liquid/vapor phase. google.comgoogle.com For instance, U.S. Pat. No. 4,172,961 describes the hydrogenation of a mixture containing dibutyl maleate using a copper chromite catalyst at high pressures (2000 to 4000 psig) and a temperature of 250°C to produce butane-1,4-diol. google.com
Role as a Diesel Fuel Oxygenate Additive
Dibutyl maleate is recognized as a promising oxygenate additive for diesel fuel. psu.edu The addition of oxygen-bearing compounds to diesel fuel is a strategy aimed at reducing harmful emissions, particularly particulate matter (PM), by promoting more complete combustion. mdpi.comosti.gov Dibutyl maleate, with its significant oxygen content (28% by weight), has been selected in various studies as a candidate for improving diesel fuel characteristics. psu.edusae.org Its physicochemical properties make it suitable for blending with different types of diesel fuels, including ultra-low sulfur diesel. sae.org
Impact on Particulate Emissions Reduction
The primary motivation for using dibutyl maleate as a diesel additive is its effectiveness in reducing particulate matter (PM) and smoke emissions. psu.edumdpi.com Numerous studies have demonstrated that blending dibutyl maleate with diesel fuel leads to a significant decrease in PM emissions. mdpi.comiraj.in The oxygen inherent in the dibutyl maleate molecule contributes to the oxidation of soot precursors, thereby inhibiting the formation of particulate matter during combustion. mdpi.comtandfonline.com
Research has shown that even at low concentrations, maleates can be highly effective. mdpi.com For instance, studies have reported that fuel containing dibutyl maleate caused a significant decrease in PM emissions, which led to its selection for more extensive research. mdpi.com The mechanism of reduction is partly attributed to the molecular structure of the ester. Isotope tracing studies have revealed that the carbon atoms in the 1,4-positions of the maleate group in dibutyl maleate are not incorporated into particulate matter but are converted entirely to carbon dioxide in the exhaust gas. mdpi.com This indicates that the carbon-oxygen double bond in the ester group does not break during combustion and facilitates the formation of CO2 instead of soot. mdpi.com The addition of dibutyl maleate has been shown to reduce smoke density by as much as 14.4% for a 15% blend. iraj.in
Impact of Dibutyl Maleate (DBM) Blends on Diesel Emissions
| DBM Blend (% by volume) | Emission Parameter | Observation | Source |
|---|---|---|---|
| 15% | Smoke Density | Reduced by a maximum of 14.4% | iraj.in |
| 15% | Carbon Monoxide (CO) | Significant reduction observed | psu.edu |
| 7% | Particulate Matter (PM) | Significant decrease in PM emissions | mdpi.com |
| Not Specified | Soot | Less effective in soot inhibition than ether-type compounds | mdpi.com |
Comparative Studies with Other Oxygenates (e.g., Tripropylene (B76144) Glycol Methyl Ether)
The performance of dibutyl maleate as a diesel oxygenate has been compared with other additives, notably tripropylene glycol methyl ether (TGME). doi.orgresearchgate.net Both DBM and TGME have been identified as potential candidates for reducing particulate emissions based on their physicochemical properties and performance in engine tests. nih.govresearchgate.net
Studies comparing the two have yielded mixed results regarding emission reduction effectiveness. Some research, through both experimental investigation and numerical simulation, found that TGME was more effective in reducing soot than dibutyl maleate under all tested conditions. tandfonline.com This suggests that fuels with an ether structure may be more effective at reducing particulate emissions than those with an ester structure. tandfonline.com Modeling of chemical kinetics has also suggested that dibutyl maleate is less effective in soot reduction because some of its oxygen atoms directly form CO2. mdpi.com
Comparative Performance: Dibutyl Maleate (DBM) vs. Tripropylene Glycol Methyl Ether (TGME)
| Parameter | Dibutyl Maleate (DBM) | Tripropylene Glycol Methyl Ether (TGME) | Source |
|---|---|---|---|
| Soot Reduction | Less effective | More effective | tandfonline.com |
| Aerobic Biodegradation | Higher potential; primary degradation within 3 days | Lower potential; incomplete degradation after 28 days | researchgate.netnih.gov |
| Mobility in Soil | Less mobile than MTBE | Less mobile than MTBE | osti.govsae.org |
| Atmospheric Half-life (estimated) | 7.5 hours | 2.0 hours | osti.gov |
Environmental Fate and Biodegradation of Dibutyl Maleate
Aerobic Biodegradation Studies
Aerobic biodegradation is a primary mechanism for the removal of dibutyl malate (B86768) from environments such as soil and groundwater. Studies have been conducted to determine the rate and extent of its degradation by microorganisms.
In studies characterizing the persistence of potential diesel oxygenate additives in environmental media, the primary degradation of dibutyl malate was observed to be rapid. In a controlled laboratory setting simulating soil and groundwater environments, complete primary degradation of this compound occurred within a short period. nih.gov
Specifically, 100% of the primary degradation of this compound was completed within 3 days. nih.gov This rapid rate of degradation suggests that in aerobic environments with active microbial populations, this compound is not expected to persist for extended periods.
Beyond primary degradation, the extent to which this compound is completely mineralized to inorganic end products such as carbon dioxide and water is a key indicator of its ultimate biodegradability. Research has shown that a significant portion of this compound undergoes total mineralization under aerobic conditions.
The total mineralized fraction of this compound was found to reach a constant value of approximately 65%. nih.gov This indicates that a majority of the carbon in the this compound molecule is converted to CO2 by aerobic microorganisms. The remaining fraction is likely incorporated into microbial biomass or transformed into metabolic intermediates.
To provide context for its environmental persistence, the biodegradability of this compound has been compared to that of well-known environmental contaminants, benzene (B151609) and methyl tertiary-butyl ether (MTBE).
In comparative biodegradation tests, the primary degradation of this compound was as rapid as that of benzene, with both compounds being completely degraded within 3 days. nih.gov In stark contrast, MTBE showed no degradation under the same conditions. nih.gov This comparison highlights the relatively high biodegradability of this compound compared to a recalcitrant compound like MTBE.
Interactive Data Table: Aerobic Biodegradation of this compound and Reference Compounds
| Compound | Primary Degradation Time (days) | Total Mineralization Fraction (%) |
| This compound | 3 | ~65 |
| Benzene | 3 | Not Reported in this study |
| MTBE | No degradation observed | Not Reported in this study |
Hydrolysis in Aqueous Environments
Hydrolysis is a significant abiotic degradation pathway for many organic chemicals in aqueous environments. The rate of hydrolysis is often dependent on the pH of the water.
Direct experimental determination of the degradation half-life of this compound in water via hydrolysis is not widely reported. Using dibutyl adipate (B1204190) as an analogue, the hydrolytic half-life is highly dependent on pH. At a pH of 7, the half-life of dibutyl adipate was estimated to be 1850 days. In contrast, at a pH of 9, the half-life decreased significantly to 7.3 days. This suggests that under alkaline conditions, the hydrolysis of such dibutyl diesters can be a relatively rapid degradation process.
Interactive Data Table: Hydrolysis Half-Life of a Structurally Similar Compound (Dibutyl Adipate)
| pH | Half-Life (days) |
| 4 | Stable |
| 7 | 1850 |
| 9 | 7.3 |
Environmental Transport and Distribution Modeling
The environmental transport and distribution of this compound are crucial for understanding its potential impact on ecosystems. Modeling studies predict the partitioning of this compound among various environmental compartments, such as soil, water, and air, based on its physicochemical properties.
Concentration in Soils and Waters
Predictions regarding the environmental fate of this compound indicate a strong tendency for the compound to accumulate in soils and water rather than in the air. Transport models suggest that upon release into the environment, this compound will primarily partition to these compartments. This distribution pattern is influenced by its relatively low volatility and moderate water solubility. While specific measured environmental concentrations in various soil and water systems are not extensively documented in publicly available literature, modeling approaches provide a theoretical framework for its expected environmental distribution.
Table 1: Predicted Environmental Compartment Concentration for this compound
| Environmental Compartment | Predicted Tendency of Concentration |
|---|---|
| Soil | High |
| Water | High |
| Air | Minimal |
Atmospheric Half-Life Estimation
Vapor-Phase Transport and Soil Retention Characteristics
The movement of this compound in the vapor phase and its retention in soil are governed by its vapor pressure and its soil adsorption coefficient (Koc), respectively.
Vapor-Phase Transport: The vapor pressure of a substance indicates its tendency to volatilize into the atmosphere. A low vapor pressure suggests that vapor-phase transport is not a dominant environmental pathway. For this compound, its physicochemical properties point towards a lower likelihood of significant atmospheric transport.
Soil Retention: The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to the organic matter in soil. A higher Koc value indicates stronger adsorption and, therefore, lower mobility in soil. This reduced mobility can lead to accumulation in the upper soil layers and a lower potential for leaching into groundwater. The specific Koc for this compound would determine its retention characteristics and its potential to be transported through the soil profile.
Table 2: Key Physicochemical Properties Influencing Environmental Transport of this compound
| Property | Significance for Environmental Transport | Predicted Characteristic for this compound |
|---|---|---|
| Vapor Pressure | Influences the potential for volatilization and atmospheric transport. | Low, suggesting minimal vapor-phase transport. |
| Soil Adsorption Coefficient (Koc) | Determines the mobility of the compound in soil and its potential to leach into groundwater. | Expected to influence retention in soil, leading to accumulation. |
Analytical Methodologies for Dibutyl Maleate Characterization
Chromatographic Techniques
Chromatography is instrumental in separating dibutyl maleate (B1232345) from complex mixtures, allowing for its accurate quantification.
Gas Chromatography (GC)
Gas chromatography is a cornerstone technique for the analysis of volatile compounds like dibutyl maleate. In this method, the sample is vaporized and injected into a chromatographic column. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase.
For dibutyl maleate, a 5% phenyl methyl siloxane column is often selected due to its suitability for analyzing compounds of this chemical nature and its resistance to traces of water that might be present in extracts from aqueous simulants. d-nb.info The purity of dibutyl maleate is frequently determined by GC, with specifications often requiring a purity of greater than 95.0% or 96.0%. tcichemicals.comavantorsciences.comavantorsciences.comthermofisher.com In a study developing a method for determining substances from plastic food contact materials, di-n-butyl maleate was one of the non-intentionally added substances (NIAS) analyzed using GC coupled with a mass spectrometer (GC-MS). d-nb.info Another analytical approach involves a modified Zeisel hydriodic acid hydrolysis method where alkoxyl groups in polymers containing alkyl maleates are converted to their corresponding alkyl iodides, which are then separated and quantified by gas chromatography. acs.org
Table 1: GC Purity Specifications for Dibutyl Maleate
| Source | Purity Specification (by GC) |
|---|---|
| TCI AMERICA | >95.0% tcichemicals.com |
| Avantor | ≥96.0 % avantorsciences.com |
| Avantor | min. 95.0 % avantorsciences.com |
| Thermo Fisher Scientific | >=96.0 % thermofisher.com |
| MedChemExpress | 98.80% medchemexpress.com |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS/MS)
High-performance liquid chromatography (HPLC) is another powerful separation technique, particularly useful for less volatile or thermally sensitive compounds. When coupled with tandem mass spectrometry (MS/MS), it provides exceptional sensitivity and selectivity.
A reverse-phase HPLC method is suitable for the analysis of dibutyl maleate. sielc.com In this approach, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. For dibutyl maleate, a mobile phase consisting of acetonitrile (B52724), water, and an acid such as phosphoric acid or, for MS compatibility, formic acid, can be employed. sielc.com An OECD guideline details a method for determining dibutyl maleate concentrations in aqueous solutions using reversed-phase HPLC/MS/MS operating under multiple reaction monitoring (MRM) conditions for enhanced specificity. oecd.org This method has been validated for linearity, limit of detection, and precision.
Spectroscopic Techniques
Spectroscopic methods are used to elucidate the molecular structure of dibutyl maleate by observing its interaction with electromagnetic radiation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific frequencies corresponding to the vibrations of its chemical bonds. For dibutyl maleate, the IR spectrum is expected to show characteristic absorption bands for the C=O (carbonyl) and C=C (alkene) groups within the maleate structure, as well as C-O and C-H bonds. The conformity of the IR spectrum to a standard is a common quality control check. avantorsciences.comthermofisher.comboerzg.com In a study on the synthesis of dibutyl maleate, infrared spectroscopy was used to confirm that the synthesized product matched the standard diagram. dpi-journals.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for detailed structural elucidation. It provides information about the chemical environment of individual atoms (specifically, the nuclei of atoms like ¹H and ¹³C).
¹H-NMR (Proton NMR): This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹H-NMR spectrum of dibutyl maleate is expected to be consistent with its structure. medchemexpress.com The synthesis of dibutyl maleate has been verified by NMR analysis. prepchem.com Furthermore, ¹H-NMR has been used to monitor the kinetics of the free-radical copolymerization of vinyl acetate (B1210297) and dibutyl maleate. researchgate.net
¹³C-NMR: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in the dibutyl maleate structure will give a distinct signal in the ¹³C-NMR spectrum.
Table 2: Spectroscopic Confirmation of Dibutyl Maleate Structure
| Technique | Finding | Source |
|---|---|---|
| Infrared Spectrum | Conforms to structure | avantorsciences.comthermofisher.comboerzg.com |
| ¹H NMR Spectrum | Consistent with structure | medchemexpress.com |
| NMR Analysis | Structure verified | prepchem.com |
Atomic Absorption/Graphite (B72142) Furnace Spectroscopy for Related Organotin Compounds (e.g., Dibutyltin (B87310) Maleate)
While not directly used for dibutyl maleate, atomic absorption (AA) spectroscopy, particularly with a graphite furnace atomizer, is a key method for the analysis of related organotin compounds like dibutyltin maleate. This technique is highly sensitive for determining the concentration of specific elements, in this case, tin.
The Occupational Safety and Health Administration (OSHA) has a method for the analysis of airborne dibutyltin maleate (DBTM). osha.gov In this method, air samples are collected on filters, digested, and then analyzed by graphite furnace atomic absorption spectroscopy to determine the amount of tin. osha.gov The analytical detection limit for DBTM as tin is 0.05 µg/mL. osha.gov This highlights the utility of atomic spectroscopy for quantifying the metallic component of organometallic compounds that are structurally related to dibutyl maleate. The tin content in dibutyltin maleate can also be validated by atomic absorption spectroscopy to confirm stoichiometric ratios.
Quality Control and Purity Assessment Methods
The quality control and purity assessment of dibutyl maleate are crucial for ensuring its suitability for various industrial applications, from polymer manufacturing to its use as a chemical intermediate. A variety of analytical methodologies are employed to characterize the substance, quantify its purity, and identify any significant impurities. These methods range from chromatographic and spectroscopic techniques to standard wet chemistry tests.
Chromatographic Methods
Chromatography is a cornerstone for assessing the purity of dibutyl maleate, allowing for the separation and quantification of the main component from its impurities.
Gas Chromatography (GC): GC is the most frequently cited method for determining the purity (assay) of dibutyl maleate. tcichemicals.commedchemexpress.comsdfine.comtcichemicals.com Commercial specifications often state a minimum purity of >95.0% to ≥99%, as determined by GC. tcichemicals.comtcichemicals.comavantorsciences.commultichemexports.com This technique separates volatile compounds based on their boiling points and interactions with a stationary phase. For dibutyl maleate analysis, a 5% phenyl methyl siloxane column is often suitable due to its robustness and ability to handle high oven temperatures. d-nb.info The flame ionization detector (FID) is commonly used for quantification. In a multi-analyte study, GC coupled with mass spectrometry (GC-MS) was used to identify and quantify dibutyl maleate, among other substances, in food contact materials. d-nb.info
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique used for the analysis of dibutyl maleate. lgcstandards.com Reverse-phase (RP) HPLC methods are common, where a nonpolar stationary phase is used with a polar mobile phase. sielc.comsielc.com A typical mobile phase might consist of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.comsielc.com Detection is often achieved using an ultraviolet (UV) detector. researchgate.net For more sensitive and specific analysis, HPLC can be coupled with tandem mass spectrometry (HPLC/MS/MS), which provides detailed structural information and allows for very low detection limits. oecd.org This method is scalable and can be used for preparative separation to isolate impurities for further characterization. sielc.comsielc.com
Spectroscopic Methods
Spectroscopic techniques are vital for confirming the chemical identity and structure of dibutyl maleate.
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups in the dibutyl maleate molecule. The spectrum will show characteristic absorption bands for the ester carbonyl (C=O) and carbon-carbon double bond (C=C) groups, confirming its identity. Supplier specifications sometimes include the requirement that the infrared spectrum conforms to a reference standard. avantorsciences.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule, confirming the structure. A certificate of analysis for dibutyl maleate may state that the ¹H NMR spectrum is consistent with the expected structure. medchemexpress.com This technique is crucial for unambiguous structural elucidation.
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of dibutyl maleate. When coupled with GC (GC-MS) or HPLC (HPLC-MS/MS), it is a powerful tool for both identifying the compound and detecting trace-level impurities. d-nb.infooecd.orgnih.gov
Titrimetric and Physicochemical Analysis
Standard chemical and physical tests are also integral to a comprehensive quality control program.
Karl Fischer Titration: This is a specific method used to quantify the water content in the product. A low water content is often a critical quality parameter, and certificates of analysis may specify a maximum water content, such as 0.41%. medchemexpress.com The esterification reaction to produce dibutyl maleate often involves the removal of water, making this test essential to ensure the reaction has gone to completion and the product is dry. pan.pl
Acid Value Titration: The acid value is a measure of the free carboxylic acids present, such as residual maleic acid or monobutyl maleate. pan.plresearchgate.net This is typically determined by titration with a standardized base. A low acid value indicates a high degree of conversion and product purity.
Physical Properties: Measurement of physical constants provides a quick and straightforward method for quality assessment. These include:
Refractive Index: The refractive index is a sensitive measure of purity. Specifications often provide a narrow acceptable range, for example, 1.4440 to 1.4460 at 20°C. avantorsciences.com
Density: The density or weight per milliliter is another key physical parameter, with typical specifications around 0.993 - 0.995 g/mL at 20°C. sdfine.com
Appearance: A simple visual inspection for color and clarity is the first step in quality assessment. Dibutyl maleate is typically specified as a clear, colorless to light yellow liquid. medchemexpress.comavantorsciences.com
Impurity Profiling
Identifying and quantifying impurities is a critical aspect of quality control. The most common impurities in dibutyl maleate are related to its synthesis. These include:
Di-n-butyl fumarate (B1241708): The geometric isomer of dibutyl maleate. oecd.org
n-Butanol: Unreacted starting material. oecd.org
Maleic Anhydride (B1165640): Unreacted starting material. pan.pl
Monobutyl maleate: An intermediate in the esterification reaction. pan.pl
The analytical methods described above, particularly GC and HPLC, are used to separate and quantify these impurities.
Data Tables
Table 1: Summary of Analytical Methodologies for Dibutyl Maleate
| Analytical Technique | Purpose | Typical Findings/Specifications |
|---|---|---|
| Gas Chromatography (GC) | Purity assessment (Assay) | Purity typically >95.0% to ≥99.0%. tcichemicals.commedchemexpress.comavantorsciences.commultichemexports.com |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and impurity separation | Confirms purity, often reported as a percentage (e.g., 95.99%). lgcstandards.com |
| Infrared (IR) Spectroscopy | Identity confirmation | Spectrum must conform to a reference structure. avantorsciences.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | ¹H NMR spectrum must be consistent with the known structure. medchemexpress.com |
| Karl Fischer Titration | Determination of water content | Specifies maximum allowed water content (e.g., ≤ 0.41%). medchemexpress.com |
| Refractive Index | Physical property check for purity | A narrow range is specified (e.g., 1.4440 - 1.4460 @ 20°C). avantorsciences.com |
| Density Measurement | Physical property check for purity | A specific range is required (e.g., 0.993 - 0.995 g/mL @ 20°C). sdfine.com |
| Visual Appearance | Basic quality check | Clear, colorless to light yellow liquid. medchemexpress.comavantorsciences.com |
Table 2: Common Quality Control Specifications for Dibutyl Maleate
| Parameter | Specification | Source(s) |
|---|---|---|
| Assay (by GC) | >95.0% - ≥99% | tcichemicals.commedchemexpress.comsdfine.commultichemexports.comfishersci.at |
| Appearance | Colorless to light yellow liquid | medchemexpress.comavantorsciences.com |
| Refractive Index (at 20°C) | 1.4440 - 1.4460 | avantorsciences.com |
| Water Content (by Karl Fischer) | ≤ 0.41% | medchemexpress.com |
| Purity (by HPLC) | 95.99% | lgcstandards.com |
| Registration Purity (ECHA) | ≥ 98.6 - ≤ 99 % (w/w) | europa.eu |
Future Research Directions and Emerging Areas
Development of Novel Catalytic Systems for Sustainable Dibutyl Maleate (B1232345) Synthesis
The industrial synthesis of Dibutyl Malate (B86768) has traditionally relied on catalysts like sulfuric acid, which present challenges such as equipment corrosion and environmental pollution. guidechem.com Research is now actively pursuing more sustainable catalytic systems. The focus is on solid acid catalysts, which are more environmentally friendly and can be reused.
Promising alternatives include ion-exchange resins, such as Amberlyst-15, which have been shown to be effective heterogeneous catalysts for the esterification of maleic acid with n-butanol. researchgate.net Studies have explored using various solid acids, including zeolites, heteropolyacids, and molecular sieves, to replace traditional liquid acids. guidechem.com Research has also demonstrated the efficacy of p-toluenesulfonic acid as a catalyst, achieving high yields. jsu.edu.cn A method using naphthalenesulfonic acid methylal as a catalyst has also been developed, touting high yields, mild reaction conditions, and catalyst reusability. google.com
To further enhance the sustainability of the process, researchers are investigating energy-efficient techniques. The use of ultrasound and microwave-assisted synthesis has shown potential in significantly reducing reaction times compared to conventional heating methods. researchgate.netresearchgate.net For instance, microwave-assisted synthesis using Amberlyst-15 achieved a reaction conversion of 62.6% in just 60 minutes. researchgate.net
Table 1: Comparison of Catalytic Systems for Dibutyl Maleate Synthesis
| Catalyst Type | Examples | Advantages | Research Focus |
|---|---|---|---|
| Traditional Liquid Acids | Sulfuric Acid | Established process | Minimizing environmental impact and corrosion |
| Organic Sulfonic Acids | p-Toluenesulfonic Acid | High yields (up to 95.6%) jsu.edu.cn | Optimizing reaction conditions |
| Solid Acid Catalysts | Amberlyst-15, Zeolites, Naphthalenesulfonic acid methylal guidechem.comresearchgate.netgoogle.com | Reusable, reduced corrosion, environmentally friendlier google.com | Improving efficiency and catalyst lifespan |
| Process Intensification | Ultrasound, Microwave irradiation researchgate.netresearchgate.net | Reduced reaction time, lower energy consumption researchgate.net | Optimization of parameters like power and duty cycle |
Investigation of Dibutyl Maleate in Biodegradable Polymer Formulations
Dibutyl Malate is recognized for its role as a plasticizer, enhancing the flexibility and durability of polymers. multichemexports.comwiseguyreports.com It is frequently used in the copolymerization of vinyl acetate (B1210297) and acrylic emulsions for applications in paints and adhesives. knowledge-sourcing.comchemceed.com An emerging area of significant interest is its application in biodegradable polymer formulations. The development of biodegradable plasticizers is a sustainable alternative to address the rigidity and brittleness of some biodegradable polymers, thereby expanding their potential uses. researchgate.net
Recent reports highlight this compound as a promising biodegradable alternative for plasticization. researchgate.net Its use as an additive in biodegradable polymeric films for the controlled release of agrochemicals is one such application. multichemexports.com Future research will likely focus on its compatibility and performance with a wider range of biodegradable polymers, such as polylactic acid (PLA) and polyhydroxyalkanoates (PHAs). Investigations will aim to optimize formulations to achieve desired properties like flexibility, tensile strength, and degradation rates, making these materials suitable for applications in packaging, agriculture, and consumer goods. The goal is to design greener plasticizers by understanding how factors like alkyl chain length and molecular geometry influence their effectiveness and biodegradability in polymer blends. researchgate.net
Table 2: Applications of Dibutyl Maleate in Polymer Formulations
| Application Area | Function | Polymer Systems | Emerging Research Focus |
|---|---|---|---|
| Plastics | Plasticizer wiseguyreports.com | Polyvinyl Chloride (PVC), Vinyl Acetate Copolymers chemceed.com | Use in biodegradable polymers (e.g., PLA, PHA) |
| Adhesives | Co-monomer, Plasticizer multichemexports.comknowledge-sourcing.com | Vinyl and Acrylic Emulsions knowledge-sourcing.com | Enhancing adhesion and water resistance in eco-friendly adhesives multichemexports.com |
| Coatings & Paints | Co-monomer, Surfactant Intermediate chemceed.commordorintelligence.com | Acrylic Emulsions, PVAc latex films arpadis.com | Improving flexibility, water and UV resistance knowledge-sourcing.comarpadis.com |
| Agrochemicals | Additive in Films multichemexports.com | Biodegradable Polymers | Controlled release of pesticides guidechem.commultichemexports.com |
Advanced Environmental Remediation Strategies for Dibutyl Maleate Contamination
While this compound is primarily used in closed systems, understanding its environmental fate and developing remediation strategies is crucial. oecd.org Studies have shown that this compound is inherently and readily biodegradable. oecd.org One study using an OECD-screening-test found that 93% of the compound degraded within 14 days, indicating it can be broken down by microorganisms in wastewater treatment plants. oecd.org
Future research into remediation will likely build upon this biodegradability. Advanced strategies could include:
Bioremediation: This involves using microorganisms to break down contaminants. o6env.com Research could focus on identifying and cultivating specific microbial strains that are particularly efficient at metabolizing this compound, a process known as bioaugmentation. numberanalytics.com
Phytoremediation: This strategy uses plants to absorb, degrade, or stabilize contaminants. numberanalytics.comnih.gov Investigations could explore hyperaccumulator plant species capable of extracting this compound or its breakdown products from contaminated soil and water.
Nanoremediation: This emerging technology uses nanoparticles to neutralize contaminants. numberanalytics.comnumberanalytics.com While research in this area for this compound is nascent, future studies might explore engineered nanoparticles that can catalytically degrade the ester into benign substances like malic acid and butanol.
These advanced techniques offer sustainable and potentially low-cost solutions for cleaning up sites contaminated with this compound. nih.govnumberanalytics.com
Table 3: Environmental Fate and Remediation Potential of Dibutyl Maleate
| Aspect | Finding | Future Research Direction |
|---|---|---|
| Biodegradability | Readily and inherently biodegradable; >90% degradation in 14-19 days. oecd.org | Isolation of specific microbial consortia for enhanced bioremediation. |
| Toxicity to Algae | Shows dose-dependent inhibition of algae growth (EC50 of 6.2 mg/l). oecd.org | Assessment of long-term ecosystem impact and recovery post-remediation. |
| Bioaccumulation | The log Pow of 3.38 indicates a potential for bioaccumulation. oecd.org | Studying the bioaccumulation in different trophic levels of an ecosystem. |
| Remediation | General strategies like bioremediation and phytoremediation are applicable. o6env.comnumberanalytics.com | Development of targeted phytoremediation and nanoremediation techniques specific to Dibutyl Maleate. |
In-depth Mechanistic Studies of Dibutyl Maleate-Induced Immunological Responses
This compound is known to be a skin sensitizer (B1316253). oecd.org Cases of allergic contact dermatitis have been reported in occupational settings where products containing this compound were used. jst.go.jp Understanding the precise mechanisms behind these immunological responses is a critical area for future research.
Animal studies have begun to shed light on these processes. In mouse models, this compound has been shown to have an adjuvant effect, enhancing contact hypersensitivity (CHS) responses to other chemicals like fluorescein (B123965) isothiocyanate (FITC). jst.go.jpresearchgate.net The proposed mechanism involves:
Facilitated Dendritic Cell (DC) Trafficking: this compound was found to promote the migration of antigen-presenting dendritic cells from the skin to the draining lymph nodes. jst.go.jpresearchgate.net
Increased Cytokine Production: The presence of this compound led to an increase in the production of cytokines by the draining lymph nodes. jst.go.jpresearchgate.net
Future in-depth studies will need to build on these findings. Research could focus on identifying the specific receptors and signaling pathways activated by this compound in skin cells and immune cells. Investigating its interaction with transient receptor potential (TRP) channels, which are involved in sensory nerve stimulation and have been implicated in the adjuvant effect of similar compounds, could be a fruitful avenue. jst.go.jpresearchgate.net A more detailed molecular understanding of these immunological responses is essential for accurate risk assessment and the development of safer alternatives.
Table 4: Summary of Dibutyl Maleate-Induced Immunological Responses
| Effect | Observation | Investigated Mechanism (in mice) | Future Research Focus |
|---|---|---|---|
| Skin Sensitization | Strong skin sensitizing effect observed in guinea pig models. | Not fully elucidated. | Identifying specific molecular initiating events and pathways in human skin cells. |
| Allergic Contact Dermatitis | Reported cases in occupational settings. jst.go.jp | N/A | Epidemiological studies to determine exposure thresholds. |
| Adjuvant Effect | Enhances contact hypersensitivity to other haptens (e.g., FITC). jst.go.jpresearchgate.net | Facilitates dendritic cell migration and increases cytokine production. jst.go.jpresearchgate.net | Elucidating the role of sensory neuron activation (e.g., TRP channels) and the specific cytokine profiles induced. |
Q & A
Basic Research Questions
Q. How is dibutyl malate synthesized and characterized in laboratory settings?
- Methodological Answer :
- Synthesis : this compound is typically synthesized via esterification of malic acid with butanol using acid catalysts (e.g., H₂SO₄) under reflux. Reaction conditions (temperature, molar ratios) must be optimized to maximize yield .
- Purification : Distillation or column chromatography removes unreacted starting materials and byproducts. Purity is confirmed via thin-layer chromatography (TLC) .
- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies structural features, while gas chromatography-mass spectrometry (GC-MS) quantifies purity. Infrared (IR) spectroscopy verifies ester functional groups .
Q. What are the optimal solubility parameters for this compound in various solvents?
- Methodological Answer :
- Solvent Screening : Use the shake-flask method to measure solubility in polar (e.g., ethanol, DMSO) and nonpolar solvents (e.g., hexane) at controlled temperatures (25°C–60°C).
- Hansen Solubility Parameters : Calculate Hansen’s δD (dispersion), δP (polar), and δH (hydrogen bonding) values to predict compatibility with formulation matrices .
- Data Interpretation : Tabulate results to identify solvents with >90% solubility, prioritizing biocompatible options for pharmacological studies (Table 1) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Systematic Review : Compare in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., rodent pharmacokinetics) datasets. Identify confounding factors like metabolic instability or poor bioavailability .
- Experimental Adjustments :
- Modify in vitro conditions (e.g., serum protein content) to mimic physiological environments.
- Conduct in situ perfusion studies to assess intestinal absorption barriers .
- Statistical Reconciliation : Apply Bland-Altman analysis to quantify bias between models and adjust dosing regimens accordingly .
Q. What advanced analytical methods are used to quantify this compound in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) isolates this compound from plasma/tissue homogenates. Recovery rates (>85%) must be validated .
- Quantification :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use a C18 column with gradient elution (mobile phase: 0.1% formic acid in acetonitrile/water). Monitor transitions at m/z 233.1→115.0 (quantifier) and m/z 233.1→87.0 (qualifier) .
- Validation Parameters : Include linearity (R² >0.99), limit of detection (LOD <1 ng/mL), and intra-day precision (%CV <15%) .
Q. How should researchers design experiments to investigate this compound’s metabolic pathways?
- Methodological Answer :
- Isotope-Labeling Studies : Synthesize ¹⁴C-labeled this compound to track metabolic fate in hepatocyte cultures. Use scintillation counting to quantify radioactive metabolites .
- Enzyme Mapping : Incubate this compound with human liver microsomes (HLMs) and NADPH cofactors. Identify phase I metabolites (e.g., hydrolyzed malic acid) via high-resolution MS .
- Data Integration : Cross-reference results with cytochrome P450 (CYP) inhibition assays to predict drug-drug interaction risks .
Data Analysis and Contradiction Management
Q. What strategies mitigate biases in this compound toxicity studies?
- Methodological Answer :
- Blinding : Ensure evaluators are blinded to treatment groups during histopathological assessments .
- Negative Controls : Include vehicle-only groups to distinguish compound-specific effects from solvent toxicity.
- Meta-Analysis : Aggregate data from multiple studies to calculate pooled effect sizes (e.g., IC₅₀ variability) using random-effects models .
Q. How can conflicting data on this compound’s antioxidant activity be reconciled?
- Methodological Answer :
- Assay Standardization : Compare results across methods (e.g., DPPH vs. FRAP assays) under identical conditions (pH, temperature).
- Redox Potential Measurement : Use cyclic voltammetry to quantify this compound’s electron-donating capacity, correlating it with cellular ROS scavenging efficacy .
- Contextual Interpretation : Consider cell-type specificity (e.g., endothelial vs. hepatic cells) and oxygen tension levels in experimental setups .
Tables for Reference
Table 1 : Solubility of this compound in Common Solvents (25°C)
| Solvent | Solubility (mg/mL) | Hansen δD (MPa¹/²) |
|---|---|---|
| Ethanol | 120 ± 15 | 15.1 |
| DMSO | 450 ± 30 | 18.4 |
| Hexane | <5 | 14.9 |
Table 2 : LC-MS/MS Validation Parameters for this compound Quantification
| Parameter | Value | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | 0.998 | ≥0.99 |
| LOD (ng/mL) | 0.5 | ≤1.0 |
| Intra-day CV (%) | 8.2 | ≤15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
